(3R*,4R*)-1-[2-(2-chloro-4-methylphenoxy)ethyl]-4-(hydroxymethyl)-3-piperidinol
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Overview
Description
(3R*,4R*)-1-[2-(2-chloro-4-methylphenoxy)ethyl]-4-(hydroxymethyl)-3-piperidinol is a chemical compound that belongs to the class of beta-blockers. It is commonly used in scientific research to study its mechanism of action and its effects on biochemical and physiological processes.
Mechanism of Action
The mechanism of action of (3R*,4R*)-1-[2-(2-chloro-4-methylphenoxy)ethyl]-4-(hydroxymethyl)-3-piperidinol involves its binding to beta-adrenergic receptors in the body. This leads to a decrease in heart rate, blood pressure, and cardiac output. It also leads to a reduction in the release of renin, which is responsible for the regulation of blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3R*,4R*)-1-[2-(2-chloro-4-methylphenoxy)ethyl]-4-(hydroxymethyl)-3-piperidinol include a reduction in heart rate, blood pressure, and cardiac output. It also leads to a decrease in the release of renin, which is responsible for the regulation of blood pressure. Additionally, it has been shown to have anxiolytic and antipsychotic effects, making it a potential treatment for anxiety and other psychiatric disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using (3R*,4R*)-1-[2-(2-chloro-4-methylphenoxy)ethyl]-4-(hydroxymethyl)-3-piperidinol in lab experiments is its well-established mechanism of action. This makes it easier to study its effects on various biochemical and physiological processes. However, one of the limitations is that it may have different effects in different species, making it difficult to extrapolate results from animal studies to humans.
Future Directions
There are several future directions for the study of (3R*,4R*)-1-[2-(2-chloro-4-methylphenoxy)ethyl]-4-(hydroxymethyl)-3-piperidinol. One area of research is the development of more selective beta-blockers that target specific beta-adrenergic receptors. Another area of research is the development of new treatments for anxiety and other psychiatric disorders using (3R*,4R*)-1-[2-(2-chloro-4-methylphenoxy)ethyl]-4-(hydroxymethyl)-3-piperidinol as a starting point. Additionally, there is a need for more studies to determine the long-term effects of (3R*,4R*)-1-[2-(2-chloro-4-methylphenoxy)ethyl]-4-(hydroxymethyl)-3-piperidinol on various biochemical and physiological processes.
In conclusion, (3R*,4R*)-1-[2-(2-chloro-4-methylphenoxy)ethyl]-4-(hydroxymethyl)-3-piperidinol is a chemical compound that has been extensively studied for its effects on various biochemical and physiological processes. Its well-established mechanism of action and its potential use in the treatment of hypertension, heart failure, anxiety, and other psychiatric disorders make it an important area of research for the future.
Synthesis Methods
The synthesis of (3R*,4R*)-1-[2-(2-chloro-4-methylphenoxy)ethyl]-4-(hydroxymethyl)-3-piperidinol involves a series of chemical reactions. The initial step involves the reaction of 2-chloro-4-methylphenol with ethylene oxide to form 2-(2-chloro-4-methylphenoxy)ethanol. This intermediate is then reacted with piperidine and formaldehyde to produce (3R*,4R*)-1-[2-(2-chloro-4-methylphenoxy)ethyl]-4-(hydroxymethyl)-3-piperidinol. The final product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
(3R*,4R*)-1-[2-(2-chloro-4-methylphenoxy)ethyl]-4-(hydroxymethyl)-3-piperidinol is commonly used in scientific research to study its effects on various biochemical and physiological processes. It has been shown to have a significant impact on the cardiovascular system, particularly in the treatment of hypertension and heart failure. It has also been studied for its potential use in the treatment of anxiety and other psychiatric disorders.
properties
IUPAC Name |
(3R,4R)-1-[2-(2-chloro-4-methylphenoxy)ethyl]-4-(hydroxymethyl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO3/c1-11-2-3-15(13(16)8-11)20-7-6-17-5-4-12(10-18)14(19)9-17/h2-3,8,12,14,18-19H,4-7,9-10H2,1H3/t12-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMMEHFVZJHDFW-OCCSQVGLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2CCC(C(C2)O)CO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCCN2CC[C@@H]([C@H](C2)O)CO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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